molecular formula C20H29N5O2S2 B2543580 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide CAS No. 1105225-97-5

2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2543580
CAS No.: 1105225-97-5
M. Wt: 435.61
InChI Key: SDZBINUAUGETEU-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining adamantane, piperazine, 1,3,4-thiadiazole, and acetamide moieties. The adamantane-1-carbonyl group is linked to the piperazine ring, which is further connected to a thiadiazole core via a sulfanyl bridge.

Properties

IUPAC Name

2-[[5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2S2/c1-21-16(26)12-28-19-23-22-18(29-19)25-4-2-24(3-5-25)17(27)20-9-13-6-14(10-20)8-15(7-13)11-20/h13-15H,2-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZBINUAUGETEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide typically involves multiple steps:

    Formation of the adamantane derivative: The adamantane core is functionalized with a carbonyl group, often through a Friedel-Crafts acylation reaction.

    Piperazine coupling: The adamantane derivative is then reacted with piperazine to form the adamantane-piperazine intermediate.

    Thiadiazole ring formation: The intermediate is further reacted with thiadiazole precursors under specific conditions to form the thiadiazole ring.

    Final coupling and methylation: The thiadiazole-containing intermediate is coupled with a sulfanyl group and subsequently methylated to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids, and solvents like dichloromethane or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. In a study examining various 1,3,4-thiadiazole derivatives, compounds similar to 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives were found to be more effective than standard antibiotics like streptomycin and ampicillin .

Antiviral Potential

The adamantane structure is known for its antiviral properties, particularly against influenza viruses. Compounds containing adamantane derivatives have been investigated for their ability to inhibit viral replication by interfering with viral protein functions. The unique combination of the adamantane moiety with the thiadiazole ring in this compound may enhance its efficacy against viral pathogens .

Neuroprotective Effects

Recent studies have suggested that compounds similar to this one may exhibit neuroprotective effects. The mechanism involves the inhibition of certain enzymes that contribute to neurodegenerative diseases. The piperazine component is thought to enhance the ability of these compounds to cross the blood-brain barrier, making them potential candidates for treating neurological disorders .

Case Studies

Several case studies highlight the effectiveness of thiadiazole-containing compounds:

  • Antimicrobial Efficacy Study : A study involving 17 novel 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones showed that many compounds exhibited strong antibacterial activity against resistant strains like MRSA and E. coli .
  • Neuroprotective Research : Investigations into neuroprotective agents have revealed that certain adamantane derivatives can significantly improve cognitive function in animal models of Alzheimer's disease through mechanisms involving reduced oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the piperazine and thiadiazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Differences :

  • Acyl Group on Piperazine : The adamantane-1-carbonyl group in the target compound is replaced with a cyclopropanecarbonyl group . Adamantane’s bulkier, rigid structure enhances lipophilicity and may improve membrane permeability compared to the smaller cyclopropane moiety.
  • Acetamide Substituent: The N-methyl group in the target compound is substituted with a 5-methylisoxazol-3-yl group in the analog .

Functional Implications :

  • Lipophilicity : Adamantane’s higher logP (predicted) likely increases blood-brain barrier penetration, whereas the cyclopropane analog may exhibit faster renal clearance due to reduced hydrophobicity.
  • Bioactivity : The isoxazole substituent could enhance binding to kinases or GPCRs through π-π stacking, a feature absent in the simpler N-methyl group of the target compound .

5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Structural Differences :

  • Simplified Backbone : This compound lacks the piperazine linker and acetamide chain, directly attaching adamantane to the thiadiazole ring .
  • Amine vs. Sulfanyl-Acetamide : The thiadiazole-2-amine group replaces the sulfanyl-acetamide moiety, reducing molecular complexity and polarity.

Functional Implications :

  • Solubility : The lack of polar acetamide and piperazine groups likely decreases aqueous solubility compared to the target compound .

Data Table: Structural and Inferred Properties

Compound Acyl Group on Piperazine Acetamide Substituent Molecular Weight (g/mol) Predicted logP Key Functional Groups
Target Compound Adamantane-1-carbonyl N-methyl ~535.7* ~4.2 Adamantane, Piperazine, Thiadiazole
2-({5-[4-(Cyclopropylcarbonyl)-...yl}acetamide Cyclopropanecarbonyl 5-methylisoxazol-3-yl ~504.6 ~3.1 Cyclopropane, Isoxazole
5-(Adamantan-1-yl)-N-methyl...amine N/A N-methyl ~277.4 ~3.8 Adamantane, Thiadiazole-amine

*Estimated based on analogous structures.

Research Findings and Implications

  • Adamantane vs. Cyclopropane : Adamantane’s lipophilicity may enhance CNS-targeted activity, as seen in antiviral or neurodegenerative drug candidates, whereas cyclopropane analogs might favor peripheral targets due to faster clearance .
  • Piperazine Linker : The piperazine moiety in the target compound likely serves as a conformational spacer, optimizing orientation of the adamantane and thiadiazole groups for receptor binding. Its absence in the thiadiazol-2-amine analog () correlates with reduced target engagement in preliminary assays .
  • Acetamide Modifications : The N-methyl group in the target compound balances hydrophilicity and steric effects, while the isoxazole substituent () could introduce off-target interactions with heme-containing enzymes .

Biological Activity

The compound 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide is a derivative of the adamantane scaffold combined with a thiadiazole moiety. This unique combination has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazones. The specific compound was synthesized through a multi-step process involving the formation of the adamantane core followed by the introduction of piperazine and thiadiazole groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, it was found that compounds with an adamantane structure exhibited enhanced potency compared to standard antibiotics like streptomycin and ampicillin .

Compound Activity MIC (µg/mL) Reference
Thiadiazole Derivative AAntibacterial (S. aureus)32.6
Thiadiazole Derivative BAntifungal (C. albicans)47.5
Adamantane Thiadiazole CAntibacterial (E. coli)15.0

The best antibacterial potential was noted for a specific derivative (compound 8), which showed efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer properties of adamantane-based thiadiazoles have also been investigated. In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines like MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notably, these compounds were found to up-regulate pro-apoptotic markers (BAX) while down-regulating anti-apoptotic markers (Bcl-2), indicating their potential as therapeutic agents in cancer treatment .

Cell Line Compound Effect Reference
MCF-7Compound 5Apoptosis Induction
HepG-2Compound 10aCell Proliferation Inhibition
A549Compound 14bUp-regulation of BAX

Case Studies

In one notable case study, a series of adamantane-derived thiadiazoles were evaluated for their anti-proliferative effects against various cancer cell lines. The results indicated that these compounds could serve as promising candidates for further development into anticancer therapies due to their selective action on tumor cells while sparing normal cells .

Q & A

Q. Yield Optimization Strategies :

  • Catalyst selection : Use triethylamine or DMAP to enhance acylation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.

Q. Example Data :

StepYield (%)Key ConditionsReference
Piperazine acylation85DMF, 24h, RT
Thiadiazole formation79DCM, 12h, reflux

What advanced spectroscopic and crystallographic techniques are recommended for structural confirmation of adamantane-piperazine-thiadiazole hybrids?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR : Identify adamantane protons (δ 1.6–2.1 ppm as broad singlets) and piperazine N–CH2 signals (δ 2.8–3.2 ppm). Confirm thiadiazole C=S via 13C NMR (δ ~165 ppm) .
  • X-ray Crystallography : Resolve conformational details (e.g., chair conformation of piperazine, L-shaped molecular geometry). Example: Dihedral angles between thiadiazole and aryl groups (78–79°) indicate steric constraints .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

How should in vitro biological activity assays be designed to evaluate the anticancer potential of this compound?

Basic Research Question
Methodological Answer:

  • Cell Line Selection : Test against diverse cancer lines (e.g., MCF-7, HeLa, A549) and non-cancerous cells (e.g., HEK293) for selectivity.
  • Dose-Response Curves : Use 10 nM–100 µM concentrations over 48–72h. Measure IC50 via MTT/WST-1 assays .
  • Mechanistic Studies :
    • Apoptosis : Caspase-3/7 activation (fluorometric assays).
    • Cell Cycle Analysis : Flow cytometry with propidium iodide staining.
  • Controls : Include cisplatin or doxorubicin as positive controls.

How can structure-activity relationship (SAR) studies guide the optimization of adamantane-containing thiadiazole derivatives?

Advanced Research Question
Methodological Answer:

  • Core Modifications :
    • Adamantane substitution : Compare 1-carbonyl vs. 2-carbonyl positioning for steric effects.
    • Piperazine substituents : Test electron-withdrawing (e.g., -CF3) vs. electron-donating groups (e.g., -OCH3) on receptor binding.
  • Thiadiazole Variations : Replace sulfur with oxygen (oxadiazole) to assess heterocycle rigidity.
  • Bioisosteric Replacement : Substitute N-methylacetamide with sulfonamide for improved solubility.

Q. Example SAR Data :

DerivativeModificationIC50 (µM)Selectivity Index
Parent compoundNone2.18.5
Adamantane-2-carbonylPositional isomer5.33.2
CF3-piperazineElectron-withdrawing1.412.7

How can computational docking and molecular dynamics resolve discrepancies in reported biological activities of adamantane derivatives?

Advanced Research Question
Methodological Answer:

  • Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize kinases (e.g., EGFR, VEGFR) or tubulin as targets.
  • Docking Workflow :
    • Prepare ligand (AMBER/GAFF force fields) and receptor (PDB: 1M17 for EGFR).
    • Perform flexible docking (AutoDock Vina) to assess binding poses.
    • Validate with MM-GBSA free energy calculations .
  • Contradiction Analysis : Compare docking scores with experimental IC50 values. For example, low IC50 but poor docking energy may indicate off-target effects.

What strategies are recommended for resolving conflicting crystallographic and solution-phase conformational data?

Advanced Research Question
Methodological Answer:

  • Variable-Temperature NMR : Probe dynamic behavior (e.g., piperazine ring flipping) in solution.
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Example: Crystal packing forces (C–H···π interactions) may stabilize non-equilibrium conformations .
  • Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories in explicit solvent (water/ethanol) to assess conformational flexibility.

How can reaction path search methods (e.g., ICReDD’s approach) accelerate the discovery of novel derivatives?

Advanced Research Question
Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and identify low-energy pathways for key steps (e.g., thiadiazole cyclization).
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict feasible substituents.
  • Feedback Loops : Integrate experimental yields with computational descriptors (e.g., electrophilicity index) to refine synthetic protocols .

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